![molecular formula C4H7FN4 B2952591 1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine CAS No. 1443289-85-7](/img/structure/B2952591.png)
1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine is a heterocyclic compound belonging to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities
Mechanism of Action
Target of Action
Triazole compounds, in general, have been known to interact with a variety of receptors and enzymes, exhibiting a broad range of important biological activities .
Mode of Action
It’s worth noting that triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The presence of a fluorine atom in the compound could potentially enhance these interactions, thereby increasing its pharmacological activity .
Pharmacokinetics
The presence of a fluorine atom in the compound could potentially enhance its bioavailability, as fluorinated heterocycles have been reported to exhibit enhanced biological activities compared to their non-fluorinated counterparts .
Result of Action
Given the broad spectrum of biological activities associated with triazole compounds, it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, making it a preferred method for synthesizing triazoles .
Industrial Production Methods: Industrial production of this compound often involves optimizing the click chemistry process to ensure high yield and purity. This includes controlling reaction temperature, solvent choice, and catalyst concentration. Green chemistry approaches, such as using microwave irradiation or ultrasound, are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluoroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: This compound is explored for its potential in drug discovery, particularly for its anticancer and antifungal properties.
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar biological activities but different structural properties.
1,2,3-Triazole Derivatives: Compounds with different substituents on the triazole ring, offering varied chemical and biological properties.
Uniqueness: 1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
1-(2-fluoroethyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FN4/c5-1-2-9-3-4(6)7-8-9/h3H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFXLNVWCBLVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2952508.png)
![N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2952509.png)
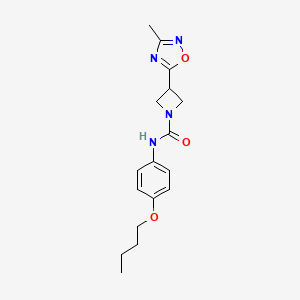
![2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2952515.png)
![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2952516.png)
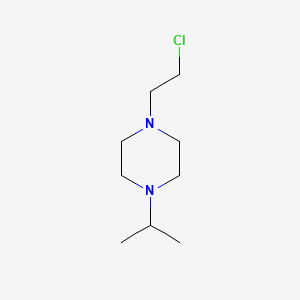
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2952519.png)
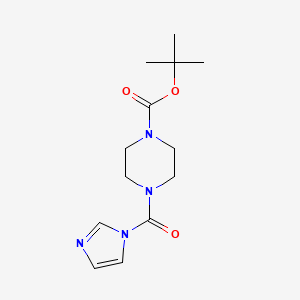
![N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2952522.png)
![3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2952523.png)
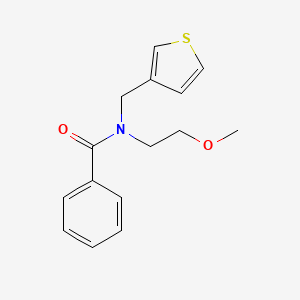
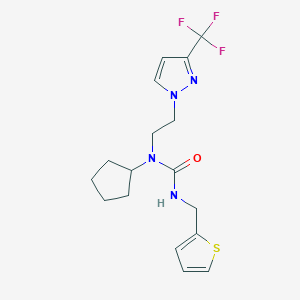
![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2952526.png)

